molecular formula C7H8N2O3 B123997 3-Methoxy-4-methyl-2-nitropyridine CAS No. 155789-92-7

3-Methoxy-4-methyl-2-nitropyridine

Cat. No.: B123997
CAS No.: 155789-92-7
M. Wt: 168.15 g/mol
InChI Key: LNAFAKGSYGVWPV-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-nitropyridine is a valuable chemical building block in organic synthesis and pharmaceutical research. Nitropyridine derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This compound serves as a versatile precursor in the synthesis of more complex heterocyclic systems that are actively investigated for their potential therapeutic applications . Research indicates that nitropyridine-based compounds can be designed as potent inhibitors for specific biological targets. For instance, structurally related nitropyridine derivatives have been explored as potent Janus kinase 2 (JAK2) inhibitors and selective Factor IXa inhibitors, presenting promising candidates for the development of anticoagulant therapies . Furthermore, the nitro group on the pyridine ring is a key functional handle that can be reduced or further functionalized, enabling its use in the creation of diverse compound libraries for drug discovery campaigns . Its role as a synthetic intermediate underscores its importance in the development of new bioactive molecules with potential antitumor, antiviral, and other activities .

Properties

IUPAC Name

3-methoxy-4-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAFAKGSYGVWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565601
Record name 3-Methoxy-4-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155789-92-7
Record name 3-Methoxy-4-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methoxy 4 Methyl 2 Nitropyridine and Analogous Systems

Strategies for Direct Introduction of Nitro and Methoxy (B1213986) Groups onto Pyridine (B92270) Scaffolds

The direct functionalization of the pyridine ring presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. gcwgandhinagar.com The nitrogen atom's electron-withdrawing inductive effect reduces the nucleophilicity of the ring carbons. gcwgandhinagar.com Furthermore, under the acidic conditions often required for nitration, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This further deactivates the ring to electrophilic attack. researchgate.net Consequently, harsh reaction conditions are typically necessary for the electrophilic substitution of pyridine, often leading to low yields. researchgate.netquora.com

Nitration of the pyridine ring is a notoriously difficult transformation. youtube.com Traditional methods often result in poor yields and lack of regioselectivity. frontiersin.org However, several advanced methodologies have been developed to overcome these challenges.

A significant advancement in pyridine nitration involves the use of dinitrogen pentoxide (N₂O₅), often in the presence of sulfur dioxide. epa.govpsu.edu This method has been shown to successfully nitrate (B79036) pyridine and its derivatives. rsc.orgpsu.edu The reaction of dinitrogen pentoxide with pyridine in an organic solvent or liquid sulfur dioxide initially produces an N-nitropyridinium salt. rsc.orgrsc.orgpsu.edu Subsequent treatment with aqueous sulfur dioxide or sodium bisulfite leads to the formation of the desired nitropyridine. rsc.orgpsu.edu This method provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.net

SubstrateProductYield (%)
Pyridine3-Nitropyridine (B142982)77
4-Methylpyridine4-Methyl-3-nitropyridine (B1297851)Good
3-Methylpyridine (B133936)3-Methyl-5-nitropyridineModerate
This table presents representative yields for the DNP-mediated nitration of pyridine and substituted pyridines.

The mechanism of DNP-mediated nitration is not a standard electrophilic aromatic substitution. Instead, it is proposed to proceed through a rsc.orggoogle.com sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.net Evidence suggests that the reaction can be intramolecular or occur within a solvent cage. rsc.orgpsu.edu Two primary mechanisms have been considered: the migration of the nitro group as a nitronium ion within a solvent cage or a concerted sigmatropic shift. psu.edu Studies involving the nitration of dimethylpyridines lend support to the sigmatropic shift mechanism. psu.edu The reaction is believed to proceed via a six-electron, six-membered transition state. epa.gov

The initial step in the DNP-mediated nitration is the formation of an N-nitropyridinium intermediate. rsc.orgpsu.edu The reaction of pyridine with DNP in an organic solvent or liquid SO₂ generates the N-nitropyridinium nitrate. rsc.orgpsu.edu When this intermediate is treated with aqueous solutions of SO₂ or NaHSO₃, a series of transient species are formed, including N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. rsc.orgpsu.edu These intermediates then rearrange to yield the final 3-nitropyridine product. rsc.orgpsu.edu The nucleophilic attack of sulfite (B76179) or bisulfite on the N-nitropyridinium ion is a crucial step in the formation of these dihydropyridine (B1217469) intermediates.

The use of a mixture of nitric acid and sulfuric acid is a traditional method for nitration. brainly.com However, for pyridine, this method is generally of little synthetic value, typically resulting in very low yields of nitropyridines. researchgate.net The strong acidic conditions lead to the formation of the highly deactivated pyridinium cation, which is resistant to electrophilic attack. researchgate.net Despite its limitations for simple pyridines, this method can be effective for pyridines substituted with electron-donating groups or for specific substrates like pyridine-2,6-diamines, where using fuming sulfuric acid (oleum) can significantly increase the yield. google.comgoogle.com

SubstrateNitrating AgentConditionsProductYield
PyridineHNO₃/H₂SO₄Harsh3-NitropyridineVery Low researchgate.net
Chlorinated PyridineHNO₃/H₂SO₄110°CNitrated Chlorinated PyridineClean reaction youtube.com
Pyridine-2,6-diamineHNO₃/H₂SO₄Concentrated3-Nitro-pyridine-2,6-diamine~50% google.comgoogle.com
Pyridine-2,6-diamineHNO₃/Oleum (B3057394)Anhydrous3-Nitro-pyridine-2,6-diamine>90% google.comgoogle.com
This table summarizes the outcomes of pyridine nitration using mixed acid conditions, highlighting the influence of substrate and reaction conditions on yield.

Electrophilic substitution on the pyridine ring, including nitration, predominantly occurs at the 3-position (meta-position). brainly.comquora.comyoutube.com This regioselectivity can be explained by examining the stability of the sigma complexes (arenium ions) formed during the reaction. Attack at the 2- or 4-positions results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.comquora.com In contrast, attack at the 3-position avoids placing a positive charge on the nitrogen, leading to a more stable intermediate. quora.comquora.com Therefore, the 3-position is the most electron-rich and kinetically favored site for electrophilic attack. quora.com For substituted pyridines, the directing effects of the existing substituents also play a crucial role in determining the final regiochemical outcome. nih.gov

Dinitrogen Pentoxide (DNP)-Mediated Nitration of Pyridine and Substituted Pyridines

Methoxylation Reactions

Methoxylation, the introduction of a methoxy group (-OCH₃) onto a molecule, is a key transformation in the synthesis of the target compound. This can be achieved through several routes, including nucleophilic substitution and reactions involving N-oxide intermediates.

The nitro group (-NO₂) in nitropyridine derivatives can be susceptible to nucleophilic aromatic substitution by a methoxide (B1231860) source. This reactivity is enhanced when the nitro group is positioned at an electron-deficient site of the pyridine ring. The reaction typically involves treating the nitropyridine substrate with a methoxide reagent, such as sodium methoxide.

For instance, the synthesis of related methoxynitropyridines can be envisioned through the displacement of a nitro group. In a similar fashion, the reaction of 1-methyl-3,5-dinitro-2-pyridone with a nucleophile can lead to the substitution of a nitro group. This type of reaction highlights the utility of dinitropyridones as precursors for various substituted pyridines. nih.gov

Pyridine N-oxides are valuable intermediates that facilitate functionalization of the pyridine ring. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions.

The interaction of 4-nitropyridine (B72724) N-oxide with sodium methoxide has been studied, demonstrating the feasibility of introducing a methoxy group in the presence of an N-oxide. rsc.org This reaction's rate can be significantly influenced by the reaction medium. rsc.org The synthesis of 2-methyl-4-nitropyridine (B19543) N-oxide is a well-established procedure, often starting from the oxidation of the corresponding pyridine. nih.govsigmaaldrich.com The presence of the N-oxide in compounds like 2-methyl-4-nitropyridine N-oxide makes the 4-position susceptible to nucleophilic attack, which can be a key step in the synthesis of more complex derivatives. nih.govsigmaaldrich.com

PrecursorReagentProductReference
4-Nitropyridine N-oxideSodium Methoxide4-Methoxypyridine N-oxide rsc.org
2-Methyl-4-nitropyridineOxidizing Agent (e.g., peracetic acid)2-Methyl-4-nitropyridine N-oxide nih.govsigmaaldrich.com

Multi-Step Synthetic Sequences for 3-Methoxy-4-methyl-2-nitropyridine

The synthesis of this compound often requires a multi-step approach to achieve the desired substitution pattern. These sequences can involve sequential reactions without isolating intermediates or the use of carefully chosen precursors and building blocks.

A related synthesis involves the nitration of 2-amino-4-methylpyridine, which yields a mixture of 3-nitro and 5-nitro isomers. guidechem.com This nitrated intermediate can then be further functionalized. While not a direct one-pot synthesis of the title compound, it illustrates the principle of sequential reactions in pyridine chemistry.

A more common and controlled approach involves the synthesis from well-defined precursors and building blocks. This allows for the precise installation of functional groups at specific positions on the pyridine ring.

Methylated pyridines are readily available and serve as excellent starting materials for the synthesis of more complex derivatives. The methyl group can influence the regioselectivity of subsequent reactions and can also be a site for further functionalization.

The synthesis of this compound can be achieved from 3-hydroxy-4-methyl-2-nitropyridine. The hydroxyl group is methylated using a suitable methylating agent like methyl iodide in the presence of a base such as cesium carbonate. The starting material, 3-hydroxy-4-methyl-2-nitropyridine, can be prepared through the nitration of 4-methyl-3-hydroxypyridine.

Another relevant precursor is 4-methyl-3-nitropyridine. google.com This compound can be prepared and subsequently functionalized. For example, it can be reduced to 4-methyl-3-aminopyridine, which then undergoes further transformations. google.com The synthesis of 4-methyl-3-nitropyridine itself can start from 2-amino-4-methylpyridine, which is nitrated to introduce the nitro group. guidechem.com The amino group can then be removed or converted to other functionalities.

The synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) has also been explored starting from 2-amino-4-picoline (2-amino-4-methylpyridine). This process involves a nitration step that can be non-selective, highlighting a common challenge in pyridine chemistry. google.com

Starting MaterialKey Intermediate(s)Target or Related CompoundReference
3-Hydroxy-4-methyl-2-nitropyridineNot applicableThis compound
4-Methyl-3-nitropyridine4-Methyl-3-aminopyridine3-Bromo-4-methylpyridine google.com
2-Amino-4-methylpyridine2-Amino-4-methyl-3(5)-nitropyridine4-Methyl-3-nitropyridine guidechem.com
2-Amino-4-picolineNitrated 2-amino-4-picoline2-Chloro-3-amino-4-methylpyridine google.com

Synthesis from Precursors and Building Blocks

Integration of N-Oxidation Steps in Synthetic Routes

The synthesis of pyridine N-oxides is a critical step in the functionalization of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating the introduction of various substituents. researchgate.netorganic-chemistry.org

A common strategy for preparing nitropyridine N-oxides involves the direct nitration of a pre-formed pyridine N-oxide. For instance, 3-methyl-4-nitropyridine-1-oxide is synthesized by nitrating 3-methylpyridine-1-oxide. The initial N-oxidation of 3-methylpyridine can be achieved using reagents like hydrogen peroxide in glacial acetic acid. orgsyn.org The subsequent nitration is then carried out with a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgoc-praktikum.de This approach highlights the importance of the N-oxide as a directing group for the incoming nitro group.

The reaction conditions for N-oxidation and subsequent nitration are crucial for achieving high yields and selectivity. The nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide, for example, is typically performed by heating the pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures, such as 125-130°C. oc-praktikum.de

In the synthesis of analogous systems, such as 4-chloro-3-methoxy-2-methylpyridine-N-oxide, the N-oxidation step is performed on the substituted pyridine. patsnap.com A method for this involves using hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst. patsnap.com This catalytic approach offers a milder and more environmentally friendly alternative to traditional oxidation methods. The reaction is typically carried out by heating the substituted pyridine with hydrogen peroxide and the catalyst solution. patsnap.com

The versatility of pyridine N-oxides extends to their use as intermediates for introducing other functionalities. The nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles, and the resulting N-oxides can be subsequently reduced to the corresponding pyridine derivatives. researchgate.net This underscores the strategic importance of integrating N-oxidation and nitration steps in the synthesis of complex pyridine derivatives.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes to this compound and its analogs is essential for improving yields, reducing byproducts, and developing more efficient and scalable processes. Key areas of optimization include the choice of reagents, catalysts, solvents, reaction times, and temperatures.

For the N-oxidation of pyridine derivatives, various catalytic systems have been explored to enhance efficiency and selectivity. For example, the use of a Preyssler's anion catalyst, [NaP5W30O110]14−, with hydrogen peroxide has been shown to be effective for the N-oxidation of pyridine carboxylic acids. researchgate.net However, the reactivity is influenced by the electronic nature of the substituents on the pyridine ring; electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen, making N-oxidation more challenging. researchgate.net

The optimization of reaction conditions for related pyridine syntheses has been systematically studied. For the synthesis of 2,3,5-trimethylpyridine, the influence of temperature, reaction time, and catalyst type on the yield was investigated, identifying optimal conditions as a temperature of 150 °C for 24 hours with a CH3COOH/pTsOH catalyst. researchgate.net

Furthermore, innovative work-up procedures can improve yield and reduce waste. A novel method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) involves using dimethylformamide (DMF) to absorb excess phosphorus oxychloride, a reagent used for chlorination. scispace.com This not only simplifies the purification process but also minimizes the generation of acidic wastewater. scispace.com

A study on the oxidation of 3-picoline to nicotinic acid highlighted the influence of temperature, pressure, and time on the reaction outcome when using a Co(II)/NHPI/[(C6H5)3P(CH2C6H5)][Br] catalytic system. mdpi.com Increasing the temperature within a specific range led to a favorable increase in both the conversion of the starting material and the selectivity for the desired product. mdpi.com These findings demonstrate the importance of fine-tuning reaction parameters to maximize the efficiency of synthetic transformations involving pyridine derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4 Methyl 2 Nitropyridine

Influence of Methoxy (B1213986) and Nitro Substituents on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq This deactivation is further intensified by the presence of a strongly electron-withdrawing nitro group (-NO2). wikipedia.org The nitro group significantly reduces the electron density of the aromatic system, making electrophilic attack unfavorable. wikipedia.org Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org

The methoxy group (-OCH3), typically an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect, exhibits a more complex role in this substituted pyridine. pearson.com While it can donate electron density through resonance, its inductive effect is electron-withdrawing. The combined influence of the electron-withdrawing nitro group and the pyridine nitrogen generally dominates, rendering the ring highly electrophilic and prone to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The positions ortho and para to the activating nitro group are particularly susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for functionalizing electron-poor aromatic rings like nitropyridines. wikipedia.orgmasterorganicchemistry.com This process typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. wikipedia.orgpressbooks.pub

In halogenated nitropyridine analogues, the halogen atom can act as a leaving group in SNAr reactions. The reactivity of halonitroarenes in SNAr reactions is well-documented, with the reaction rate often being faster than the vicarious nucleophilic substitution (VNS) of hydrogen, especially with highly activated leaving groups like fluoride (B91410). organic-chemistry.org However, VNS can be faster than the substitution of other halogens. kuleuven.be For instance, in some cases, such as with 4-fluoro-5-nitropyridine, the SNAr of the halogen occurs exclusively. nih.gov The rate of substitution is influenced by the nature of the halogen, with fluoride often being a better leaving group than other halogens in activated systems. nih.gov

A particularly important type of nucleophilic substitution for nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom on the electron-deficient ring by a nucleophile that bears a leaving group at the nucleophilic center. organic-chemistry.orgwikipedia.org The general mechanism involves the addition of a carbanion to the nitroarene to form a σ-adduct, followed by a base-induced β-elimination of a leaving group from the nucleophile, leading to the substituted product. nih.govacs.org

Nitropyridines can be effectively alkylated using the VNS reaction. nih.govacs.org Carbanions stabilized by sulfonyl or other electron-withdrawing groups are common nucleophiles. organic-chemistry.org For example, electrophilic 3-nitropyridines react with alkyl phenyl sulfones or neopentyl alkanesulfonates in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to yield alkylated products. nih.govacs.org The reaction typically proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of the sulfinic acid. nih.govacs.org

The success of the VNS alkylation can be influenced by steric factors. While primary alkyl groups are readily introduced, the reaction with bulkier secondary carbanions, such as that from isopropyl phenyl sulfone, may fail to produce the alkylated product and instead yield a stable N-protonated Meisenheimer-type adduct. acs.org This is attributed to steric hindrance preventing the planarization required for the elimination step. acs.org

Table 1: Examples of VNS Alkylation of Nitropyridines

NitroareneAlkylating AgentBaseSolventTemperature (°C)Product(s)Yield (%)
3-Nitropyridine (B142982)Isopropyl phenyl sulfoneKHMDSDMF-40N-protonated Meisenheimer-type adduct43
3-NitropyridineEthyl phenyl sulfoneKHMDSDMF-402-Ethyl-3-nitropyridine & other isomers-
3-NitroquinolineEthyl phenyl sulfoneKHMDSDMF-40N-protonated adduct & traces of alkylated product-

Data sourced from studies on VNS alkylation of nitropyridines. acs.org

Direct amination of nitropyridines can also be achieved through VNS. rsc.org This provides a route to aminonitropyridines, which are valuable synthetic intermediates. For instance, the amination of 3-nitropyridines has been accomplished using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) in the presence of a base. rsc.org The reaction with hydroxylamine offers a straightforward work-up procedure. rsc.org

Another approach involves the use of methoxyamine in the presence of a zinc salt under strongly basic conditions. The treatment of 6-methoxy-3-nitropyridine with methoxyamine and zinc(II) chloride in DMSO at room temperature resulted in the formation of 2-amino-6-methoxy-3-nitropyridine (B1334430) in high yield. The choice of solvent can significantly impact the reaction outcome.

Table 2: Zinc-Promoted Amination of Nitropyridines with Methoxyamine

Nitropyridine SubstrateSolventYield of Aminated Product (%)
6-Methoxy-3-nitropyridineDMSO87
6-Methoxy-3-nitropyridineDiethoxymethane (DEM)62
6-Methoxy-3-nitropyridineTHF59
6-Methoxy-3-nitropyridineDME43
6-Methoxy-3-nitropyridineToluene19
6-Methoxy-3-nitropyridineDMF0
2-Chloro-3-nitropyridineDMF0
4-Nitropyridine (B72724)DMFGood
2-Amino-3-nitropyridineDMFGood

Data from a study on the direct amination of nitropyridines.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitropyridines

Redox Chemistry of the Nitro Group

The nitro group is a key functional group in redox reactions. wikipedia.org It can be reduced to various other nitrogen-containing functional groups, most commonly the corresponding amine. wikipedia.orgnih.gov This reduction is a fundamental transformation in organic synthesis and is often a critical step in the preparation of biologically active molecules. nih.gov

The reduction of nitroaromatic compounds can proceed through a six-electron process, sequentially forming nitroso, N-hydroxylamino, and finally amino derivatives. nih.gov A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pt) and chemical reductants. researchgate.net The choice of reducing agent can be critical to avoid unwanted side reactions, especially in molecules with multiple functional groups.

The one-electron redox potential of nitro compounds is an important parameter that correlates with their biological activity, such as radiosensitizing efficiency. acs.org For example, 4-nitropyridine has a one-electron redox potential of -0.19 V at pH 7. acs.orgnih.gov Generally, sensitizers with higher redox potentials are more efficient. acs.org The reduction of the nitro group can also be involved in futile redox cycling, where the nitro anion radical is re-oxidized by molecular oxygen, generating superoxide (B77818) anions. nih.gov

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group at the 4-position of the pyridine ring is susceptible to oxidation, a common transformation for alkyl groups attached to aromatic systems. This reaction converts the methyl group into a carboxylic acid, yielding 3-methyl-4-nitropyridine-2-carboxylic acid. nih.gov This conversion is a valuable synthetic step, as carboxylic acids are versatile intermediates for further functionalization.

The oxidation of such benzylic-type methyl groups can be achieved using various oxidizing agents. organic-chemistry.org Common methods include reactions with strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. More contemporary and milder methods utilize catalytic systems, such as cobalt or molybdenum complexes in the presence of an oxygen source like molecular oxygen or hydrogen peroxide, which are considered more environmentally benign. organic-chemistry.org For instance, protocols using a surfactant-based oxodiperoxo molybdenum catalyst with hydrogen peroxide in water have been developed for the selective oxidation of methylarenes to carbonyls. organic-chemistry.org Another approach involves photoirradiation in the presence of bromine or using initiators like CBr₄ with blue light to facilitate aerobic oxidation. organic-chemistry.org

The resulting product, 3-methyl-4-nitropyridine-2-carboxylic acid, is a known compound, confirming the viability of this oxidative pathway. nih.gov

Table 1: Oxidation of 3-Methoxy-4-methyl-2-nitropyridine

Starting Material Product Reagent Class

Reactivity of Methoxy Groups: Rearrangements and Hydrolysis

The methoxy group at the 3-position is an important functional handle. Its reactivity is influenced by the strongly electron-withdrawing nitro group.

Hydrolysis: Under certain conditions, particularly in the presence of a strong base and heat, the methoxy group can undergo nucleophilic aromatic substitution (SNAr). A common example is hydrolysis, where hydroxide (B78521) ions act as the nucleophile, displacing the methoxy group to form the corresponding 3-hydroxy-4-methyl-2-nitropyridine. This reaction is typical for alkoxy groups on electron-deficient aromatic rings.

Rearrangements: While rearrangements involving the methoxy group itself are not prominently documented for this specific molecule, rearrangements are a known facet of nitropyridine chemistry. These transformations often involve the nitro group. For example, studies on related halo-nitropyridine systems, such as 3-bromo-4-nitropyridine, have shown that reaction with amines can lead to an unexpected migration of the nitro group. clockss.org In one such study, the nitro group migrated from the 4-position to the 3-position during amination. clockss.org Similarly, the synthesis of 3-nitropyridines can involve a sigmatropic shift where a nitro group migrates from the ring nitrogen to the 3-position of the ring. researchgate.netntnu.no These examples highlight the potential for complex molecular rearrangements within the nitropyridine scaffold, driven by the electronic nature of the nitro substituent.

Table 2: Hydrolysis of this compound

Starting Material Product Conditions Reaction Type

**3.6. Unexpected Chemical Transformations Involving Nitropyridines (e.g., Reductive Properties of BF₃⦁SMe₂) **

The chemistry of nitropyridines extends beyond predictable functional group transformations and can involve unexpected and novel reactions.

A notable example is the reaction with boron trifluoride dimethyl sulfide (B99878) complex (BF₃⦁SMe₂). While BF₃⦁SMe₂ is often used as a Lewis acid or a source for thiomethylation, it has been found to exhibit unexpected reductive properties towards nitropyridines. researchgate.net Research has shown that BF₃⦁SMe₂ can mediate the reduction of the nitro group on the pyridine ring. researchgate.net This dual reactivity as both a potential thiomethylating agent and a reducing agent for nitro groups represents an unusual transformation. The proposed mechanism for the reduction involves the complex acting as a hydride donor. researchgate.net

Other unexpected transformations in nitropyridine chemistry include:

Ring Transformations: Electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can undergo three-component ring transformations with ketones and ammonia (B1221849) to generate novel nitropyridine structures that are otherwise difficult to synthesize. nih.gov

Reaction with Sulfite (B76179): The reaction of 3-nitropyridine with aqueous sodium sulfite does not result in a simple substitution but leads to the formation of 5-hydroxyaminopyridine-2-sulfonic acid, demonstrating a complex addition and rearrangement pathway. rsc.org

Vicarious Nucleophilic Substitution (VNS): While a more established reaction, VNS allows for the direct C-H functionalization of nitropyridines, where a nucleophile bearing a leaving group attacks a carbon atom, leading to substitution of a hydrogen atom—a process that can be mechanistically complex. nih.gov

Table 3: Examples of Unexpected Transformations in Nitropyridine Chemistry

Nitropyridine System Reagent(s) Observed Transformation Reference
General Nitropyridines BF₃⦁SMe₂ Reduction of nitro group, Thiomethylation researchgate.net
1-Methyl-3,5-dinitro-2-pyridone Ketone, Ammonia Three-component ring transformation to new nitropyridines nih.gov
3-Nitropyridine Sodium Sulfite (aq.) Formation of 5-hydroxyaminopyridine-2-sulfonic acid rsc.org

Design and Synthesis of Derivatives and Structural Modifications of 3 Methoxy 4 Methyl 2 Nitropyridine

Strategically Functionalized Nitropyridine Derivatives

The functionalization of the nitropyridine core is a strategic process aimed at creating derivatives with specific properties. The nitro group plays a crucial role, often facilitating nucleophilic aromatic substitution (SNAr) reactions. sciforum.net Research has shown that in some 3-nitropyridines, the nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. mdpi.com This allows for the targeted introduction of thioether functionalities.

Furthermore, the existing substituents on the ring can be modified. The synthesis of 3-Methoxy-4-methyl-2-nitropyridine itself is an example of strategic functionalization, where the hydroxyl group of 3-Hydroxy-4-methyl-2-nitropyridine is methylated to yield the target compound. Additionally, the methyl group can be a handle for further reactions. For instance, 2-methyl-3-nitropyridines can undergo condensation reactions with various aldehydes to form corresponding 2-styrylpyridines, which are valuable intermediates and may possess interesting fluorescent properties. sciforum.net

The table below summarizes a key synthetic reaction for the title compound.

Starting MaterialReagentsSolventProductYield
3-Hydroxy-4-methyl-2-nitropyridineCesium carbonate, Methyl iodideDimethylformamide (DMF)This compoundQuantitative

Ring Annulation and Fused Heterocyclic Systems Derived from Nitropyridines

A significant application of nitropyridines like this compound is their use as building blocks for constructing fused heterocyclic systems. This is typically achieved by reducing the nitro group to an amine, which can then participate in intramolecular or intermolecular cyclization reactions.

Imidazopyridines and azaindoles are important scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of these fused systems often begins with a substituted aminopyridine, which is directly accessible via the reduction of the corresponding nitropyridine. For example, the synthesis of 4-azaindole (B1209526) derivatives has been achieved starting from 2-methyl-3-nitropyridine. google.com The process involves a condensation reaction followed by a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which simultaneously reduces the nitro group and facilitates the cyclization to form the azaindole ring. google.com Similarly, 5-azaindoles can be prepared from 3-methyl-4-nitropyridine (B157339) N-oxide precursors through reduction and cyclization steps. google.com

The general pathway involves the following key transformation:

Step 1: Condensation of a methyl-nitropyridine with an agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). google.com

Step 2: Reductive cyclization of the intermediate. The nitro group is reduced to an amino group, which then attacks a nearby electrophilic center to close the new ring. google.comgoogle.com

Naphthyridines are another class of fused heterocycles whose synthesis can originate from nitropyridine precursors. nih.govdigitallibrary.co.in The Skraup reaction, a classic method for synthesizing quinolines, can be adapted to produce 1,5-naphthyridine (B1222797) derivatives from 3-aminopyridines. nih.gov Since 3-aminopyridines are readily prepared by the reduction of 3-nitropyridines, this provides a direct synthetic link. For example, 3-amino-4-methylpyridine (B17607) can react with reagents like acetaldehyde (B116499) to yield dimethyl-naphthyridine derivatives. nih.gov

The synthesis of N-heterocyclic isocoumarin (B1212949) analogues has also been explored, though the direct use of this compound as a starting material is less commonly documented in this specific context. nih.govresearchgate.net However, the versatility of the functional groups on the nitropyridine ring suggests potential pathways for elaboration into such structures.

The following table outlines a general synthetic approach to naphthyridine skeletons.

Precursor ClassKey Reagent(s)Reaction TypeFused Product Class
Substituted 3-AminopyridinesGlycerol, Acetaldehyde, etc.Skraup Synthesis / CyclizationNaphthyridines nih.gov
Anthranilic acids, PiperidonesPhosphorus oxychlorideNiementowski reactionBenzo[b] colab.wsnih.govnaphthyridines mdpi.com

Palladium(II) Complexes of N-Aryl-2-pyridylamines

The transformation of this compound can also lead to the formation of ligands for organometallic complexes. A common pathway involves the reduction of the 2-nitro group to a 2-amino group. This 2-aminopyridine (B139424) derivative can then undergo amination reactions, such as the Buchwald-Hartwig amination, to form N-aryl-2-pyridylamines. colab.wsnih.gov

These N-aryl-2-pyridylamine compounds are effective ligands for transition metals like palladium. They can coordinate with Pd(II) salts, such as palladium(II) acetate, to form a variety of complexes, including mononuclear palladacycles and dimeric or trimeric bridged structures. colab.ws The pyridine (B92270) nitrogen and the exocyclic amine nitrogen can both participate in coordination, leading to stable chelate complexes. colab.wsresearchgate.net

Alternatively, nitropyridines themselves can act as ligands in palladium(II) complexes. Studies have shown that compounds like 2,6-dimethyl-4-nitropyridine (B1587124) can coordinate directly with palladium(II) chloride to form square-planar complexes such as [Pd(dmnp)2Cl2]. nih.govresearchgate.net In these cases, coordination occurs through the pyridine nitrogen atom.

Ligand TypePalladium SourceResulting Complex TypeRef.
2,6-dimethyl-4-nitropyridinePdCl2Mononuclear square-planar complex nih.govresearchgate.net
N-phenyl-2-pyridylaminePd(OAc)2Acetato-bridged palladacycle colab.ws
Dipyridyl aminesPd(OAc)2Dimeric and Trimeric complexes colab.ws

Radiosynthesis of Radiolabeled Nitropyridine Compounds for Biomedical Research

The incorporation of radionuclides into bioactive molecules is essential for developing probes for biomedical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com Nitropyridines are recognized as valuable precursors for the synthesis of such radiolabeled compounds. nih.gov

General radiosynthesis strategies can be applied to molecules like this compound. These methods involve the introduction of positron-emitting (e.g., Fluorine-18) or gamma-emitting isotopes. mdpi.com The synthesis of a radiolabeled analog, for instance [18F]3-Fluoro-4-methyl-2-nitropyridine, could potentially be achieved via nucleophilic substitution of a suitable precursor. The resulting radiotracer could then be used in preclinical research to study biological processes or the distribution of the compound in vivo. nih.gov

The choice of radioisotope and the position of the label are critical design elements. Common isotopes for this purpose include Carbon-14 and Tritium for metabolic studies, and Fluorine-18 for PET imaging. pharmaron.comrevvity.com The development of radiolabeled nitropyridine derivatives is an active area of research aimed at creating new diagnostic tools. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Methoxy 4 Methyl 2 Nitropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the connectivity and chemical environment of each hydrogen and carbon atom can be mapped.

While specific experimental data for 3-Methoxy-4-methyl-2-nitropyridine is not widely published, analysis of closely related structures, such as 2-Methoxy-5-nitropyridine, provides a strong basis for predicting its spectral features. chemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the methyl protons. The ¹³C NMR spectrum would correspondingly show seven unique carbon signals.

Expected ¹H NMR Spectral Characteristics:

Aromatic Protons (H-5, H-6): These would appear in the downfield region (typically δ 7.0-9.0 ppm) as doublets, with their exact chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

Methoxy Protons (-OCH₃): This group would present as a sharp singlet, expected in the range of δ 3.8-4.1 ppm. For instance, the methoxy protons in 2-Methoxy-5-nitropyridine appear at δ 4.055 ppm. chemicalbook.com

Methyl Protons (-CH₃): The methyl group attached to the pyridine ring would also be a singlet, appearing further upfield, likely in the δ 2.2-2.6 ppm range.

Expected ¹³C NMR Spectral Characteristics: The seven carbon atoms of the molecule would each produce a distinct signal. The carbons directly attached to the electronegative nitro and methoxy groups (C-2, C-3) and the nitrogen-adjacent ring carbon (C-6) would be significantly shifted downfield. The methyl and methoxy carbons would have characteristic upfield shifts.

Table 1: Comparative NMR Data for 2-Methoxy-5-nitropyridine (in CDCl₃) chemicalbook.com

Assignment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
-OCH₃4.055 (s, 3H)54.9
H-3-110.3
H-48.341 (dd, 1H)136.5
H-69.077 (d, 1H)142.3
C-2-163.3
C-5-140.4

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

For this compound, the key functional groups are the nitro group (NO₂), the methoxy group (C-O-C), the methyl group (C-H), and the substituted pyridine ring itself. Analysis of similar nitropyridine derivatives allows for a detailed assignment of expected vibrational bands. osi.lv

Key Vibrational Frequencies:

Nitro Group (NO₂) Vibrations: The nitro group exhibits strong, characteristic IR bands. For nitropyridines with the nitro group at position 3, the asymmetric stretching vibration (ν_as) is expected between 1560–1530 cm⁻¹, and the symmetric stretching vibration (ν_s) is found between 1360–1310 cm⁻¹. osi.lv A deformation vibration for the NO₂ group is also anticipated at lower wavenumbers. researchgate.net

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the aromatic ring typically appear as a series of bands in the 1610–1370 cm⁻¹ region. osi.lvelixirpublishers.com In-plane and out-of-plane C-H bending vibrations of the ring are found at lower frequencies. osi.lv

Methoxy and Methyl Group Vibrations: The C-H stretching vibrations of the methoxy and methyl groups are expected in the 2800-3000 cm⁻¹ region. The characteristic C-O stretching of the aryl-ether linkage would likely appear in the 1285-1250 cm⁻¹ range. osi.lv

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
Asymmetric Stretching-NO₂1560 - 1530 osi.lvsfasu.edu
Symmetric Stretching-NO₂1360 - 1310 osi.lvsfasu.edu
Ring StretchingPyridine C-C, C-N1610 - 1370 osi.lvelixirpublishers.com
StretchingAryl C-O (ether)1297 - 1250 osi.lv
StretchingAliphatic C-H3000 - 2850
In-plane BendingRing C-H1300 - 1000 elixirpublishers.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. The molecular formula of this compound is C₇H₈N₂O₃, corresponding to a molecular weight of 168.15 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed, which would be detected at m/z = 168. This ion is energetically unstable and will break down into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern is predictable based on the strengths of the chemical bonds and the stability of the resulting fragments.

Expected Fragmentation Pathways:

Loss of a Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitrogen dioxide radical (•NO₂), a common fragmentation for nitroaromatic compounds. This would produce a fragment ion at m/z 122 (M - 46).

Loss of a Methoxy Group: The loss of a methoxy radical (•OCH₃) via cleavage of the C-O bond would result in a fragment at m/z 137 (M - 31).

Loss of a Methyl Group: Loss of the methyl radical (•CH₃) from the pyridine ring would yield a fragment at m/z 153 (M - 15).

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methoxy group, producing a fragment at m/z 138 (M - 30).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityProposed Neutral Loss
168[C₇H₈N₂O₃]⁺˙ (Molecular Ion)-
153[M - CH₃]⁺•CH₃
138[M - CH₂O]⁺˙CH₂O
137[M - OCH₃]⁺•OCH₃
122[M - NO₂]⁺•NO₂

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules containing chromophores—parts of a molecule that absorb light—exhibit characteristic absorption spectra.

The structure of this compound contains multiple chromophores, primarily the nitropyridine system. The key electronic transitions expected are π → π* and n → π*. libretexts.orgresearchgate.net

π → π transitions:* These high-energy, high-intensity transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.

n → π transitions:* These lower-energy, lower-intensity transitions involve exciting a non-bonding electron (from the lone pairs on the nitrogen atom or the oxygen atoms of the nitro and methoxy groups) into an antibonding π* orbital. libretexts.orglibretexts.org

The combination of the pyridine ring with an electron-donating group (-OCH₃) and a strong electron-withdrawing group (-NO₂) creates a conjugated system that is expected to absorb light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. The absorption maxima (λ_max) for this compound are anticipated to fall within the 200-400 nm range, which is typical for substituted nitropyridine derivatives.

X-Ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles.

While, to date, a crystal structure for this compound has not been reported in the surveyed literature, an X-ray diffraction analysis would yield invaluable structural information. Such a study would definitively establish:

Molecular Geometry: The precise bond lengths of all C-C, C-N, C-O, and N-O bonds, and the bond angles within the pyridine ring and its substituents.

Conformation: The orientation of the methoxy and nitro groups relative to the plane of the pyridine ring. It would reveal the extent of planarity of the entire molecule.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking between pyridine rings, which govern the material's bulk properties. Based on analyses of similar small organic molecules, it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). sfasu.edu

Theoretical and Computational Chemistry Studies on 3 Methoxy 4 Methyl 2 Nitropyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular systems at a reasonable computational cost. DFT calculations are instrumental in determining the optimized geometry of 3-Methoxy-4-methyl-2-nitropyridine, which corresponds to the lowest energy conformation of the molecule. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For analogous nitropyridine derivatives, DFT studies, often employing the B3LYP functional with basis sets like 6-311++G(d,p), have been used to achieve optimized geometries that are in good agreement with experimental data where available. researchgate.net In the case of this compound, the introduction of the methoxy (B1213986), methyl, and nitro groups on the pyridine (B92270) ring is expected to cause some distortion from a perfectly planar ring structure. The steric and electronic interactions between these substituents will influence the final geometry. For instance, the nitro group is known to be a strong electron-withdrawing group, which can affect the bond lengths within the pyridine ring.

Table 1: Predicted Optimized Geometrical Parameters for a Structurally Similar Nitropyridine Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (pyridine)1.341200
C-C (pyridine)1.391200
C-NO21.48118Variable
C-OCH31.36115Variable
C-CH31.51121Variable

Note: This table is illustrative and based on general values for similar compounds. Precise values for this compound would require a dedicated DFT calculation.

Calculation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Wavelengths)

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT methods can be used to calculate the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra. These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching frequencies of the C=N, C=C, N-O (from the nitro group), and C-O-C (from the methoxy group) bonds can be precisely identified.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These calculations provide theoretical chemical shift values that can aid in the assignment of experimental NMR spectra, offering a deeper understanding of the electronic environment around each nucleus.

The electronic transitions of the molecule, which are observed in the Ultraviolet-Visible (UV-Vis) spectrum, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations help in understanding the nature of electronic excitations, such as π→π* and n→π* transitions, and their corresponding absorption wavelengths. For nitropyridine derivatives, the presence of the nitro group often leads to characteristic electronic transitions.

Table 2: Illustrative Calculated Spectroscopic Data for a Nitropyridine Derivative

Spectroscopic ParameterCalculated Value
Vibrational Frequency (C=N stretch)~1600 cm⁻¹
Vibrational Frequency (N-O stretch)~1550 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric)
¹H NMR Chemical Shift (pyridine ring)7.0-9.0 ppm
¹³C NMR Chemical Shift (pyridine ring)120-150 ppm
UV-Vis Absorption Maximum (π→π*)~250-300 nm

Note: These are typical ranges for nitropyridine derivatives and the actual values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. niscair.res.in

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the methoxy group, which are electron-rich, while the LUMO is likely to be centered on the electron-withdrawing nitro group. The energy difference between these orbitals can be calculated using DFT. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can undergo intramolecular charge transfer.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Nitropyridine Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: These values are illustrative. The exact energies for this compound would be determined through specific calculations.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is calculated by placing a positive test charge at various points on the electron density surface of the molecule and calculating the electrostatic potential at each point.

For this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the pyridine ring. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms and parts of the pyridine ring, indicating sites for nucleophilic attack. researchgate.net

Computational Mechanistic Studies of Nitration and Other Reactions

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the nitration of the parent 3-methoxy-4-methylpyridine (B135596) to form the title compound can be studied theoretically. DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction pathways, providing insights into the regioselectivity of the nitration reaction.

Furthermore, computational studies can explore other potential reactions of this compound, such as nucleophilic aromatic substitution, where the nitro group can act as a good leaving group. These studies are crucial for understanding the chemical behavior of the molecule and for designing new synthetic routes.

Applications of 3 Methoxy 4 Methyl 2 Nitropyridine in Modern Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diverse Chemical Entities

The true value of 3-Methoxy-4-methyl-2-nitropyridine in organic synthesis lies in its function as a versatile building block. The nitropyridine framework is a precursor to a wide array of mono- and polynuclear heterocyclic systems that exhibit a range of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govconsensus.app The synthetic utility is largely centered on the reactivity of the nitro group and its influence on the pyridine (B92270) ring.

The nitro group strongly activates the pyridine ring, facilitating reactions with nucleophilic reagents. mdpi.comnih.gov More importantly, the nitro group itself can be transformed into various other nitrogen-containing functionalities, such as amines, hydroxylamines, and azo linkages. mdpi.comnih.gov The reduction of the nitro group to an amine is a particularly common and critical step, as it introduces a reactive site for further molecular elaboration. This transformation is a gateway to creating fused heterocyclic systems and other complex bioactive molecules. mdpi.comnih.gov

For instance, related nitropyridine derivatives have been used as key intermediates in the synthesis of potent kinase inhibitors, such as those for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.govresearchgate.net In these syntheses, the nitro group is typically reduced to an amine, which then participates in coupling reactions to build the final complex structure. nih.gov This highlights the role of the nitropyridine scaffold as a "linchpin" in multi-step synthetic sequences. The substituents on the ring, such as the methoxy (B1213986) and methyl groups in this compound, further influence the molecule's reactivity and provide additional points for modification. innospk.com

Precursor ClassTransformation ExampleResulting FunctionalityApplication Area
NitropyridinesReduction (e.g., with H₂, Pd/C or SnCl₂)Primary Amine (-NH₂)Pharmaceuticals, Materials
NitropyridinesNucleophilic Aromatic Substitution (SNAr)C-C, C-N, C-O, C-S bond formationBioactive Molecules
NitropyridinesCyclization ReactionsFused Heterocycles (e.g., Imidazopyridines)Medicinal Chemistry

Synthesis of Agrochemicals and Herbicides

Pyridine derivatives are integral to the agrochemical industry, forming the core of many modern insecticides, herbicides, and fungicides. nih.gov These compounds are often prized for their high efficacy and targeted modes of action. Nitropyridines, including structures analogous to this compound, serve as crucial intermediates in the production of these agricultural products. mdpi.comnih.gov

The synthesis of novel herbicides often involves nitropyridine derivatives. For example, certain pyridyloxy-substituted acetophenone (B1666503) oxime ethers, which show potential as protoporphyrinogen (B1215707) oxidase inhibitors, have been synthesized from nitropyridine precursors. nih.gov Similarly, new classes of insecticides have been developed starting from 2-chloro-5-nitropyridine, where the chlorine atom is displaced by a nucleophile in a reaction activated by the adjacent nitro group. nih.gov

The broader class of substituted pyridines is essential in creating systemic insecticides. The versatility of the pyridine ring allows for the introduction of various functional groups that fine-tune the biological activity and physical properties of the resulting pesticide, such as its solubility and stability. The synthetic pathways to these agrochemicals often rely on the predictable reactivity of intermediates like this compound.

Agrochemical ClassPrecursor MoietyExample of Target
InsecticidesChlorinated NitropyridinesCompounds active against M. separata
HerbicidesSubstituted NitropyridinesProtoporphyrinogen Oxidase Inhibitors
FungicidesPyridine DerivativesVarious fungicidal compounds

Precursors for Cyanine (B1664457) Dyes and Advanced Materials

Beyond the life sciences, pyridine derivatives are foundational in materials science. nih.gov Their unique electronic properties make them suitable for incorporation into functional materials, including polymers and dyes. While direct evidence for the use of this compound in cyanine dye synthesis is limited, the structural motifs derived from it are relevant to photosensitive materials. Some related 2-styrylpyridines, for instance, have been noted for their fluorescent properties. mdpi.com

The transformation of nitropyridines into more complex heterocyclic systems is a key route to advanced materials. The synthesis of fused heterocycles like diazaphenothiazines, which have been investigated for their electronic and biological properties, can originate from the reaction between aminothiolates and chloronitropyridines. nih.gov The basic nitrogen atom in the pyridine ring also allows these molecules to serve as components in coordination polymers and other advanced materials. researchgate.net

Development of Reagents and Catalysts in Organic Transformations

The utility of the pyridine scaffold extends to the field of catalysis. The basic nitrogen atom of the pyridine ring can act as a catalyst in numerous organic reactions. Furthermore, pyridine derivatives can be elaborated into more complex molecules that function as ligands for metal catalysts. nih.gov

Following the reduction of its nitro group, this compound is converted to 2-amino-3-methoxy-4-methylpyridine. This resulting aminopyridine, with its multiple potential coordination sites (the ring nitrogen and the amino group), is a candidate for use as a ligand in transition metal catalysis. Such ligands are crucial for controlling the reactivity and selectivity of a wide range of chemical transformations. The specific substitution pattern of the pyridine ring can be used to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing the outcome of the catalyzed reaction.

Pharmacological and Biological Research Applications of 3 Methoxy 4 Methyl 2 Nitropyridine and Its Derivatives

Investigation of Biological Activity and Therapeutic Potential

The therapeutic potential of 3-Methoxy-4-methyl-2-nitropyridine derivatives is rooted in the broader field of pyridine (B92270) chemistry. Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural basis of numerous natural products and synthetic drugs. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological activities.

Nitropyridines, in particular, are recognized as valuable precursors in the synthesis of a wide array of bioactive molecules. nih.gov The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution reactions, facilitating the introduction of diverse functionalities and the construction of more complex molecular architectures. This synthetic versatility makes nitropyridine derivatives, including this compound, attractive starting materials for generating libraries of compounds for biological screening.

Research has demonstrated that derivatives of nitropyridines exhibit a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The specific substitution pattern of this compound suggests a potential for varied biological interactions, which researchers are beginning to explore.

Research into Anti-Cancer Agents and Cytotoxic Effects

The quest for novel anti-cancer agents has led to the investigation of various heterocyclic compounds, with pyridine derivatives showing considerable promise. The structural features of this compound derivatives make them interesting candidates for anti-cancer drug discovery. The presence of a methoxy (B1213986) group has been shown in some contexts to enhance the anti-cancer activity of certain compounds. nih.gov

Studies on related pyridine and pyrimidine (B1678525) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share the pyridine core, have been synthesized and evaluated for their anti-proliferative activities. Some of these compounds exhibited potent inhibitory activity against cancer cell lines such as A-549 (lung carcinoma), PC-3 (prostate cancer), and HCT-116 (colon cancer).

Data sourced from studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share a pyridine core with this compound. The data is presented to illustrate the potential anti-cancer activity of this class of compounds.

The mechanism of action for many of these pyridine-based anti-cancer agents often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

Studies on Anti-Inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory agents is a critical area of pharmaceutical research. Pyrimidine-containing compounds are known to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. nih.gov

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on structurally related compounds provides valuable insights. For example, derivatives of pyrimidine have been shown to inhibit the expression and activity of inflammatory mediators like prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α). nih.gov This suggests that the pyridine core, a key feature of this compound, could serve as a platform for developing novel anti-inflammatory drugs.

Assessment of Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Nitro-containing compounds have a long history of use in treating infections. nih.govencyclopedia.pub The antimicrobial activity of these compounds is often linked to the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive intermediates that can damage cellular components like DNA. nih.govencyclopedia.pub

Pyridine derivatives have also been extensively studied for their antimicrobial properties. The incorporation of a pyridine nucleus is a common strategy in the design of new antimicrobial agents. nih.gov Research on nitropyridine complexes has demonstrated their potential as antibacterial and antifungal agents. researchgate.net

The general mechanism for nitro-based antimicrobial action involves the enzymatic reduction of the nitro group to form a nitroso intermediate and other reactive species, which are ultimately responsible for the cytotoxic effects against pathogens. nih.gov This established mechanism provides a strong rationale for investigating the antimicrobial efficacy of this compound and its derivatives against a range of pathogenic bacteria and fungi.

Enzyme Inhibition and Receptor Binding Studies

The biological activity of many drugs is mediated through their interaction with specific enzymes and receptors. The structural characteristics of this compound derivatives make them potential candidates for enzyme inhibition and receptor binding.

Nitropyridine derivatives have been shown to inhibit a variety of enzymes. For instance, certain 3-nitropyridine (B142982) derivatives have been studied as inhibitors of HIV-1 enzymes, such as integrase and RNase H. nih.gov Other nitropyridine derivatives have demonstrated inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. nih.gov Furthermore, the inhibition of glycogen (B147801) synthase kinase-3 (GSK3) by certain nitropyridine derivatives highlights the potential of this class of compounds to modulate key cellular signaling pathways. nih.gov

Receptor binding assays are crucial tools in drug discovery for identifying and characterizing the interaction of compounds with their biological targets. nih.gov While specific receptor binding studies for this compound are not widely published, the pyridine scaffold is a common feature in ligands for various receptors. For example, substituted pyridines have been investigated as potential imaging agents for the cannabinoid type 2 (CB2) receptor. researchgate.net This indicates that derivatives of this compound could potentially be designed to interact with specific receptor targets.

Role in the Synthesis of Specific Drug Classes

Janus Kinase (JAK2) Inhibitors

One of the most significant research applications of nitropyridine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of enzymes plays a critical role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.

Specifically, nitropyridine derivatives have been utilized as key intermediates in the synthesis of potent JAK2 inhibitors. nih.gov For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used as a starting material to create a series of compounds that inhibit JAK2 with IC50 values in the low micromolar range. nih.gov The synthesis typically involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling reactions to build the final inhibitor molecule. nih.gov

The ability to serve as a precursor for potent JAK2 inhibitors underscores the importance of this compound and related structures in medicinal chemistry and drug discovery.

This table lists compounds mentioned in the article.

Glycogen Synthase Kinase-3 (GSK3) Inhibitors

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell signaling, and proliferation. Its dysregulation has been implicated in a range of diseases, most notably non-insulin-dependent diabetes mellitus, making it a key target for pharmacological intervention. The development of potent and selective GSK3 inhibitors is a significant challenge due to the high degree of homology between the ATP-binding sites of GSK3 and other kinases, such as cyclin-dependent kinases (CDKs).

A novel series of nitropyridine derivatives has emerged as potent and highly selective inhibitors of GSK3. nih.gov Specifically, derivatives of 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine have demonstrated inhibitory activity in the low nanomolar range. nih.gov The design of these compounds has been informed by structure-based drug design, with X-ray co-crystal structures of human GSK3-β in complex with these inhibitors providing detailed insights into the structural determinants of their potency and selectivity. nih.gov These compounds have been shown to activate glycogen synthase in cellular models and exhibit favorable pharmacokinetic and pharmacodynamic profiles for oral administration. nih.gov

While the core structure of this compound is not the direct parent compound in this specific series, the research underscores the utility of the nitropyridine scaffold as a foundation for developing effective GSK3 inhibitors. The success of these related compounds highlights the potential for further exploration of other substituted nitropyridines in this therapeutic area. Other heterocyclic systems, such as pyrazolopyrimidine and triazolopyrimidine derivatives, have also been investigated as GSK3 inhibitors, further establishing the importance of nitrogen-containing ring systems in targeting this kinase. nih.govucr.edu

Urease Inhibitors for Gastric Diseases

Urease, a nickel-dependent metalloenzyme, is critical for the survival and colonization of the pathogenic bacterium Helicobacter pylori in the highly acidic environment of the stomach. The enzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849), which neutralizes gastric acid and allows the bacterium to thrive, leading to various gastric diseases, including gastritis, peptic ulcers, and an increased risk of gastric cancer. Therefore, the inhibition of urease is a key therapeutic strategy to combat H. pylori infections.

Derivatives of nitropyridine have been synthesized and evaluated as potent urease inhibitors. frontiersin.orgnih.gov A notable series based on a 1-(3-nitropyridin-2-yl)piperazine (B1350711) scaffold has shown significant inhibitory activity against jack bean urease, a commonly used model for H. pylori urease. These compounds were synthesized starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution with piperazine, followed by further derivatization. frontiersin.orgnih.gov

The inhibitory activities of these compounds have been quantified, with several derivatives displaying IC₅₀ values in the low micromolar range, significantly more potent than the standard urease inhibitor, thiourea. frontiersin.orgnih.gov For instance, certain derivatives exhibited IC₅₀ values as low as 2.0 µM, compared to an IC₅₀ of 23.2 µM for thiourea. frontiersin.orgnih.gov The research indicates that the nitropyridine moiety is a crucial component for the observed biological activity.

Table 1: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Derivatives
CompoundIC₅₀ (µM)Reference
Derivative 5b2.0 ± 0.73 frontiersin.orgnih.gov
Derivative 7e2.24 ± 1.63 frontiersin.orgnih.gov
Piperazine Intermediate (3)3.90 ± 1.91 frontiersin.orgnih.gov
Thiourea (Standard)23.2 ± 11.0 frontiersin.orgnih.gov

Necroptosis Inhibitors

Necroptosis is a regulated form of necrotic cell death that is implicated in the pathophysiology of numerous human diseases, including inflammatory conditions, neurodegeneration, and cancer. researchgate.netnih.gov This cellular pathway is typically initiated by stimuli such as tumor necrosis factor (TNF) and is executed by a core machinery of proteins, including receptor-interacting protein kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like protein (MLKL). nih.govnih.gov The kinase activity of RIPK3, which leads to the phosphorylation and activation of MLKL, is a critical step in this process. Targeting these kinases presents a promising therapeutic strategy for diseases driven by excessive necroptotic cell death.

Research into necroptosis inhibitors has led to the design and synthesis of novel pyridine-based compounds. Specifically, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as potent necroptosis inhibitors that function by suppressing the RIPK3-mediated phosphorylation of MLKL. researchgate.netbohrium.com Structure-activity relationship (SAR) studies have revealed that certain compounds in this series possess inhibitory activity comparable to GSK872, a well-known selective RIPK3 inhibitor. researchgate.netbohrium.com

These pyrido[3,4-d]pyrimidine derivatives have demonstrated the ability to inhibit necroptosis in HT-29 human colon cancer cells by preventing the oligomerization of MLKL. researchgate.netbohrium.com Furthermore, they have shown efficacy in preclinical models, such as relieving TNFα-induced systemic inflammatory response syndrome in vivo. researchgate.netbohrium.com Docking studies suggest that these compounds bind to RIPK3, providing a structural basis for their inhibitory action and selectivity over RIPK1. bohrium.com This research highlights the potential of pyridine-based scaffolds as a foundation for developing novel and selective inhibitors of necroptosis. researchgate.netbohrium.com

Complex Formation with Metal Ions for Bioactive Coordination Compounds

The ability of nitropyridine derivatives to act as ligands for metal ions has been exploited to create coordination compounds with significant biological activities. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can coordinate with metal centers, leading to the formation of stable complexes with unique three-dimensional structures and electronic properties. These properties can, in turn, give rise to enhanced biological effects compared to the free ligands.

Various transition metal complexes involving nitropyridine ligands have been synthesized and characterized. For example, palladium(II) complexes with 2,6-dimethyl-4-nitro-pyridine have been synthesized and their structures determined by X-ray crystallography. nih.gov These complexes, particularly the mononuclear derivative [Pd(dmnp)₂Cl₂], have demonstrated strong cytotoxic activity against several human cancer cell lines, including those from rectal, breast, bladder, and lung cancers. nih.gov

In other studies, mononuclear complexes of copper(II), zinc(II), and nickel(II) have been prepared using ligands derived from 2-amino-5-nitropyridine. mdpi.com These coordination compounds were found to possess notable antimicrobial activity against bacteria such as S. aureus and B. subtilis. mdpi.com The formation of these metal complexes often enhances the biological profile of the organic ligand, a phenomenon that is attributed to factors like chelation theory, which can increase the lipophilicity of the molecule and facilitate its transport across cell membranes. mdpi.com

Table 2: Bioactive Metal Complexes with Nitropyridine or Related Ligands
Metal IonLigand TypeObserved Biological ActivityReference
Palladium(II)2,6-dimethyl-4-nitro-pyridineAntitumor nih.gov
Copper(II)Ligand from 2-amino-5-nitropyridineAntimicrobial, Antifungal, Antidiabetic mdpi.com
Zinc(II)Ligand from 2-amino-5-nitropyridineAntimicrobial, Antifungal, Antidiabetic mdpi.com
Nickel(II)Ligand from 2-amino-5-nitropyridineAntimicrobial, Antifungal, Antidiabetic mdpi.com

Structure-Activity Relationship (SAR) Analyses in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. mdpi.comresearchgate.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in potency, selectivity, and other properties, medicinal chemists can identify key pharmacophoric features and optimize the molecule for therapeutic use. researchgate.net This iterative process is essential for transforming initial "hits" from screening campaigns into viable drug candidates.

For pyridine-based scaffolds, including nitropyridine derivatives, SAR studies have been instrumental in advancing various therapeutic programs. For instance, in the development of imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of the NIMA-related kinase 2 (Nek2) for cancer therapy, SAR analysis revealed that specific substitutions on the pyridine ring system were crucial for achieving high potency. nih.gov One compound from this series demonstrated a proliferation inhibitory IC₅₀ of just 38 nM in MGC-803 gastric cancer cells. nih.gov

Another compelling example involves pyrido[3,4-g]quinazoline derivatives, where the introduction of a single nitro group dramatically reshaped the compound's kinase inhibitory profile against DYRK/CLK kinases, which are involved in regulating RNA splicing. mdpi.com This modification, changing an amino group to a nitro group, significantly altered the electron donor-acceptor properties of the molecule, leading to potent and differential inhibition of specific kinase isoforms. mdpi.com This highlights how a seemingly minor structural change on the core scaffold can have profound effects on biological activity, a key principle uncovered through SAR studies. mdpi.com

Computational Approaches in Drug Design: Drug-Likeness and Molecular Docking

Computational methods are indispensable tools in contemporary drug discovery, accelerating the design and optimization of new therapeutic agents. chempanda.comresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties allow researchers to virtually screen large libraries of compounds, predict their biological activity, and understand their interactions with target proteins at a molecular level. mdpi.comresearchgate.net

For nitropyridine derivatives and related heterocyclic compounds, molecular docking has been widely used to elucidate their binding modes within the active sites of target enzymes. Docking studies on pyrido[3,4-d]pyrimidine derivatives, for example, have helped to explain their selectivity for the necroptosis-mediating kinase RIPK3 over RIPK1. bohrium.com Similarly, for novel pyridine-containing thiazolyl hydrazone derivatives designed as monoamine oxidase B (MAO-B) inhibitors, docking studies using the crystal structure of the enzyme (PDB: 2V5Z) were in harmony with the experimental activity data, confirming the binding interactions. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), have also been applied to study the electronic properties of nitropyridine derivatives. researchgate.net These calculations can provide insights into the reactivity and stability of the molecules. researchgate.net For a pyrido[3,4-g]quinazoline derivative, a combination of quantum chemical calculations, docking, and molecular dynamics simulations revealed that the presence of a nitro group created a significant difference in electron donor-acceptor properties, which was critical for its preferential interaction with DYRK3 and CLK4 kinases. mdpi.com These computational approaches not only rationalize observed biological activities but also guide the prospective design of more potent and selective inhibitors.

Table 3: Examples of Molecular Docking Studies on Pyridine Derivatives
Compound ClassTarget ProteinKey FindingReference
Pyrido[3,4-d]pyrimidine derivativesRIPK3 KinaseElucidated binding mode and selectivity over RIPK1. bohrium.com
Pyridine-containing thiazolyl hydrazonesMAO-B (PDB: 2V5Z)Docking results were in harmony with selective inhibitory activity. nih.gov
10-nitro pyrido[3,4-g]quinazolineDYRK3/CLK4 KinasesIdentified critical donor-acceptor interactions for preferential binding. mdpi.com
Pyrido[2,3-d]pyridazine-2,8-dioneCOX-1/COX-2Elucidated structural features for dual inhibition. rsc.org

Industrial Synthesis and Patent Landscape Pertaining to 3 Methoxy 4 Methyl 2 Nitropyridine

Industrial Synthesis Routes and Process Optimization

The industrial synthesis of 3-Methoxy-4-methyl-2-nitropyridine and related nitropyridine derivatives is a multi-step process that often begins with readily available pyridine (B92270) precursors. A common strategy involves the construction of the substituted pyridine ring followed by nitration and subsequent functional group interconversions.

One documented synthetic pathway involves starting with 3-Hydroxy-4-methyl-2-nitropyridine. This precursor is dissolved in a solvent such as dimethylformamide (DMF). A base, for instance, cesium carbonate, is then added, followed by a methylating agent like methyl iodide, to yield this compound. The reaction is typically stirred at room temperature to ensure completion.

Process optimization in an industrial setting focuses on several key factors:

Raw Material Cost: Utilizing inexpensive and readily available starting materials is paramount.

Reagent Selection: Employing stable, cost-effective, and safe reagents is a primary concern. google.com

Number of Steps: Minimizing the number of synthetic steps reduces production time, resource consumption, and potential for yield loss. google.com

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize the formation of impurities.

Work-up and Purification: Developing efficient extraction and purification methods, such as crystallization or distillation, to isolate the final product with high purity, which is critical for its use in pharmaceutical synthesis.

Patent Review of Preparation Methods for Nitropyridine Derivatives

The patent landscape for nitropyridine derivatives is vast, driven by their importance as building blocks for high-value products like proton pump inhibitors. Patents often focus on creating novel, efficient, and non-infringing routes to these critical intermediates.

The introduction of a nitro group onto a pyridine ring is a challenging yet crucial step in the synthesis of many pharmaceutical intermediates. Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution, such as nitration, difficult. youtube.com Consequently, industrial processes often require harsh conditions or clever synthetic strategies to achieve high yields and regioselectivity.

Patents frequently describe nitration using a mixture of concentrated or fuming nitric acid and sulfuric acid. google.comyoutube.com The use of fuming sulfuric acid (oleum) has been shown to significantly improve yields (from ~50% to over 90%) in the dinitration of 2,6-diaminopyridine. googleapis.comgoogle.com The oleum (B3057394) acts as an anhydrous medium, trapping the water produced during the reaction and maintaining the potency of the nitrating mixture. googleapis.com

Table 1: Industrial Nitration and Substitution Strategies for Pyridine Derivatives

ProcessReagentsKey Features & AdvantagesPatent/Source Examples
Direct Nitration Nitric Acid / Sulfuric Acid (or Oleum)Standard method; Oleum increases yield by maintaining an anhydrous medium. googleapis.comgoogle.comUS6307054B1, EP0873314B1 google.comgoogle.com
Substitution of Halogens Sodium Methoxide (B1231860) / MethanolUsed to introduce methoxy (B1213986) groups by displacing a chlorine atom on the pyridine ring. google.comUS7256295B2 google.com
Ammonolysis Aqueous Ammonia (B1221849) / MethanolIntroduction of an amino group by displacing a chlorine atom. google.comUS7256295B2 google.com
Chlorination Phosphorus Oxychloride (POCl₃)Converts hydroxyl or oxo groups on the pyridine ring to chloro groups, which are good leaving groups for subsequent substitutions. google.comgoogle.comWO2010089773A2, CN103483248A google.comgoogle.com

Substitution reactions are equally important. For instance, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in methanol. google.com This is followed by the reduction of the nitro group. The chlorine atom, activated by the adjacent nitro group, is readily displaced by the methoxide ion. Such nucleophilic aromatic substitution reactions are a cornerstone of industrial pyridine chemistry.

A significant portion of the patents involving nitropyridine derivatives relates to their use in the synthesis of proton pump inhibitors (PPIs) like Omeprazole and Rabeprazole Sodium. These drugs feature a substituted benzimidazole (B57391) ring linked to a pyridine ring. This compound is a precursor to the pyridine moiety in some synthetic routes.

Patents such as EP0103553A1 and US4620008A describe intermediates for the preparation of Omeprazole. google.comepo.orggoogleapis.com These patents disclose novel compounds and processes that aim to provide simple and efficient synthetic pathways. epo.org For example, an improved process for Omeprazole involves converting 4-nitro-2,3,5-trimethyl pyridine-N-oxide to a 2-(halomethyl) derivative, which is then reacted with a substituted benzimidazole. google.com The nitro group is later converted to a methoxy group to form the final pyridine portion of the drug. google.com

Similarly, the synthesis of Rabeprazole Sodium relies on intermediates derived from nitropyridines. patsnap.comgoogleapis.com Patent CN111704573A describes a method for preparing a key Rabeprazole intermediate, 2-chloromethyl-3-methyl-4-(3-methoxy propoxy)pyridine hydrochloride. google.com The synthesis involves an esterification rearrangement of a pyridine N-oxide, a reaction that is highly sensitive to conditions. google.com The patent discloses using p-toluenesulfonic acid as a catalyst to improve the purity and yield of this critical step. google.com

The overarching goal of these patents is to develop stable, high-yield intermediates and processes that are suitable for large-scale production, avoiding complex purification steps like column chromatography which are not ideal for industrial manufacturing. googleapis.comjustia.com

Economic and Scalability Aspects in Production

The economic viability and scalability of producing this compound and related compounds are critical for their commercial use. The cost of the final pharmaceutical product is heavily influenced by the efficiency of the synthesis of its intermediates.

Economic Considerations:

Cost of Goods: The price of starting materials, reagents, solvents, and catalysts directly impacts the final cost. There is a continuous drive to find cheaper and more accessible raw materials. google.com

Process Efficiency: Higher yields and fewer synthetic steps lead to lower production costs. google.com

Waste Management: Environmentally friendly processes that minimize hazardous waste can reduce disposal costs and regulatory burdens. The use of DMF to capture excess POCl₃ is an example of creating a valuable by-product (Vilsmeier reagent) from a potential waste stream. scispace.com

Energy Consumption: Reactions that proceed at lower temperatures and pressures are more energy-efficient and thus more economical on a large scale.

Scalability Aspects:

Process Safety: Reactions must be safe to conduct on a multi-kilogram or ton scale. Highly exothermic reactions or the use of unstable reagents may require specialized equipment and handling procedures.

Equipment: The process must be adaptable to standard industrial reactors and equipment.

Robustness: The synthesis must be robust and reproducible, consistently delivering a product of the required purity and yield even with slight variations in conditions.

Purification: The final product and intermediates must be easily purified on a large scale. Methods like precipitation and crystallization are preferred over chromatography. googleapis.com

Patents in this field often emphasize the "industrially useful" nature of their described processes, highlighting improvements in yield, reduction of impurities, and the avoidance of costly or hazardous reagents, all of which are key to successful economic and scalable production. google.com

Future Directions in Academic Research on 3 Methoxy 4 Methyl 2 Nitropyridine

Exploration of Novel Synthetic Pathways and Mechanistic Understandings

Future research should prioritize the development of more efficient and environmentally friendly synthetic routes to 3-Methoxy-4-methyl-2-nitropyridine and its analogs. While established methods for the synthesis of substituted nitropyridines exist, there is room for innovation.

One promising area is the exploration of three-component ring transformations. For instance, the reaction of a ketone, an amine, and a suitable dinitropyridone precursor can yield highly substituted nitropyridines that are otherwise difficult to access. nih.gov Investigating the applicability of such methods to the synthesis of this compound could lead to more streamlined and versatile synthetic strategies.

Furthermore, a deeper mechanistic understanding of existing and novel synthetic reactions is crucial. For example, the nitration of pyridines can be complex, with mechanisms sometimes involving a researchgate.netnih.gov sigmatropic shift of the nitro group rather than a direct electrophilic aromatic substitution. researchgate.netntnu.no Detailed mechanistic studies, potentially employing computational methods, could elucidate the precise pathways involved in the synthesis of this compound. This knowledge would enable the optimization of reaction conditions to improve yields and selectivity.

Another avenue for investigation is the nucleophilic aromatic substitution (SNAr) of related nitropyridines. The nitro group in compounds like methyl 3-nitropyridine-4-carboxylate has been shown to be a good leaving group, readily replaced by various nucleophiles. nih.gov Research could explore similar SNAr reactions using precursors to this compound, potentially offering alternative and efficient synthetic routes.

Synthetic Approach Description Potential Advantages
Three-Component Ring Transformation Reaction involving a ketone, an amine, and a dinitropyridone precursor. nih.govAccess to highly substituted pyridines in a single step. nih.gov
Vicarious Nucleophilic Substitution (VNS) Substitution of hydrogen with a carbon nucleophile in electron-deficient aromatic rings. acs.orgDirect C-H functionalization, avoiding pre-functionalized starting materials. acs.org
Oxidative Amination Introduction of an amino group into the pyridine (B92270) ring using an oxidizing agent. ntnu.noSelective amination at specific positions. ntnu.no

Development of Advanced Derivatization Strategies

The development of advanced derivatization strategies for this compound is essential for expanding its utility in various research fields. Derivatization can be used to create a library of related compounds for structure-activity relationship (SAR) studies or to introduce functional groups that enable further chemical modifications or conjugation to other molecules.

One key strategy is the functionalization of the pyridine ring. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack, allowing for the introduction of various substituents. ntnu.no For example, the vicarious nucleophilic substitution (VNS) of hydrogen is a powerful tool for the C-H alkylation of nitropyridines. acs.org Applying VNS and other nucleophilic substitution reactions to this compound could yield a diverse range of derivatives with modified electronic and steric properties.

Another important derivatization approach involves the chemical transformation of the existing substituents—the methoxy (B1213986), methyl, and nitro groups. For instance, the nitro group can be reduced to an amino group, which can then serve as a handle for a wide array of subsequent reactions, such as amide bond formation or the synthesis of heterocyclic systems. nih.gov The methoxy group could potentially be cleaved to a hydroxyl group, providing another site for modification.

Advanced derivatization protocols, such as those developed for the analysis of complex mixtures, could also be adapted for this compound. researchgate.netnih.gov These methods often involve the use of specific reagents to create derivatives with improved properties for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). ojp.gov

Derivatization Target Potential Reaction Resulting Functional Group
Pyridine Ring Vicarious Nucleophilic Substitution (VNS)Alkyl or other carbon-based substituents acs.org
Nitro Group ReductionAmino group nih.gov
Methoxy Group Ether cleavageHydroxyl group
Methyl Group OxidationCarboxylic acid

In-depth Pharmacological and Biological Profiling of New Derivatives

A crucial future direction is the in-depth pharmacological and biological profiling of new derivatives of this compound. The nitropyridine scaffold is present in a number of biologically active molecules, suggesting that derivatives of this compound could also exhibit interesting pharmacological properties. nih.gov

Systematic screening of a library of derivatives against a wide range of biological targets is a necessary first step. This could include assays for enzyme inhibition, receptor binding, and antimicrobial or anticancer activity. For example, various substituted nitropyridines have been investigated as inhibitors of Janus kinase 2 (JAK2), urease, and as potential MALT1 inhibitors. nih.gov Derivatives of this compound could be evaluated for similar activities.

Once initial "hits" are identified, more detailed pharmacological studies would be required to determine their potency, selectivity, and mechanism of action. For instance, if a derivative shows anticancer activity, further studies could investigate its effects on cell proliferation, apoptosis, and specific signaling pathways. nih.gov Similarly, if a derivative exhibits antimicrobial properties, its minimum inhibitory concentration (MIC) against various bacterial or fungal strains would need to be determined. nih.gov

It is also important to consider the potential for these derivatives to act as modulators of specific biological pathways. For example, certain methoxypyridine derivatives have been shown to act as gamma-secretase modulators, which are of interest in the context of Alzheimer's disease research. nih.gov The unique substitution pattern of this compound derivatives could lead to novel interactions with such targets.

Potential Biological Activity Example Target/Application Relevant Research
Enzyme Inhibition Janus kinase 2 (JAK2), Urease nih.gov
Anticancer DNA intercalation, Topoisomerase II inhibition nih.gov
Antimicrobial Inhibition of bacterial or fungal growth nih.gov
Neurological Gamma-secretase modulation nih.gov

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling will be an indispensable tool for understanding the structure-function relationships of this compound and its derivatives. Molecular modeling techniques can provide valuable insights into how the chemical structure of a compound relates to its physical, chemical, and biological properties.

Quantum mechanical calculations can be used to predict the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can help to explain its reactivity in synthetic reactions and its ability to interact with biological targets. For example, understanding the electron distribution in the pyridine ring can help to predict the regioselectivity of nucleophilic substitution reactions.

Molecular docking simulations can be employed to predict the binding mode and affinity of derivatives for specific protein targets. This can be a powerful tool for prioritizing which derivatives to synthesize and test experimentally, thereby saving time and resources. For instance, if a particular enzyme is identified as a potential target, docking studies could be used to design derivatives with improved binding interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to develop mathematical models that relate the structural features of a series of derivatives to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

By integrating computational modeling with experimental synthesis and biological testing, a more rational and efficient approach to the study of this compound and its derivatives can be achieved.

Q & A

Q. Q1. What are the optimized synthetic protocols for 3-methoxy-4-methyl-2-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Reaction: Nucleophilic aromatic substitution (SNAr) using 2-chloro-3-nitropyridine derivatives and methoxy/methyl-substituted phenolic components under alkaline conditions.
  • Conditions:
    • Temperature: 423–433 K (150–160°C) for 4–5 hours .
    • Solvent: Chloroform or THF for extraction, with sodium sulfate drying .
    • Molar Ratios: 1:1 stoichiometry between chloropyridine and phenolic reagents (e.g., 96 mmol each) .
  • Yield Optimization:
    • Higher yields (>80%) are achieved with precise control of water content during NaOH-mediated deprotonation .
    • Prolonged heating (>5 hours) risks decomposition of the nitro group .

Q. Q2. How can researchers confirm the molecular structure of this compound and its derivatives?

Methodological Answer:

  • Primary Techniques:
    • Single-Crystal X-ray Diffraction (SC-XRD): Resolves dihedral angles (e.g., 86.69° between pyridine and benzene rings) and non-covalent interactions (C–H···π, N–O···π) .
    • NMR Spectroscopy:
  • ¹H NMR: Methoxy protons appear as singlets at δ ~3.8–4.0 ppm; methyl groups at δ ~2.5 ppm .
  • ¹³C NMR: Nitro-substituted carbons resonate at δ ~140–150 ppm .
    • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+) consistent with theoretical molecular weights .

Advanced Research Questions

Q. Q3. How do substituent positions (methoxy vs. methyl) on the pyridine ring influence fluorescence properties?

Methodological Answer:

  • Experimental Design:
    • Compare fluorescence intensity in solvents like THF, ethanol, and acetonitrile at varying concentrations (e.g., 0.1–1.0 mM) .
    • Instrumentation: Fluorescence spectrometer (e.g., Hitachi F-2000) with λex = 300–350 nm and λem = 400–450 nm .
  • Key Findings:
    • Methoxy groups at the 3-position enhance fluorescence quantum yield due to electron-donating effects, while nitro groups at the 2-position reduce emission via quenching .
    • Orthogonal ring orientations (dihedral angles >80°) minimize π-π stacking, preserving fluorescence .

Q. Q4. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for nitro-pyridine derivatives?

Methodological Answer:

  • Case Study: Discrepancies in methyl group chemical shifts may arise from dynamic effects (e.g., rotational barriers).
    • Solution:

Perform variable-temperature NMR to detect restricted rotation .

Validate with SC-XRD to confirm static molecular geometry .

Computational modeling (DFT) to correlate experimental and theoretical data .

Q. Q5. How do crystallographic data inform the design of derivatives with tailored physicochemical properties?

Methodological Answer:

  • Structural Insights from SC-XRD:
    • Dihedral Angles: Larger angles (>85°) reduce intermolecular interactions, improving solubility .
    • Packing Motifs: C–H···π interactions stabilize layered structures, influencing melting points (e.g., ~178°C) .
  • Design Applications:
    • Introduce bulky substituents to disrupt packing for lower melting points .
    • Modify nitro group orientation to enhance thermal stability .

Q. Q6. What are common pitfalls in synthesizing this compound, and how are they mitigated?

Methodological Answer:

  • Challenges:
    • Nitro Group Instability: Decomposition under prolonged heating .
    • Byproduct Formation: Competing O- vs. N-alkylation in phenolic coupling .
  • Solutions:
    • Use inert atmospheres (N2/Ar) to prevent oxidation .
    • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. Q7. How do solvent polarity and proticity affect the reactivity of nitro-pyridine intermediates?

Methodological Answer:

  • Experimental Observations:
    • Polar Aprotic Solvents (THF, DMF): Enhance SNAr rates by stabilizing transition states .
    • Protic Solvents (EtOH, H2O): Reduce yields due to competitive hydrolysis of chloropyridine .
  • Recommendation: Optimize solvent mixtures (e.g., THF:H2O 1:1) to balance reactivity and solubility .

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